Papiliocin
Description
Discovery and Isolation from Papilio xuthus Larvae
Papiliocin is a novel 37-residue peptide that was first isolated from the larvae of the swallowtail butterfly, Papilio xuthus. nih.govnih.gov The discovery and isolation of this compound involved stimulating the immune response of Papilio xuthus larvae, typically through injection with bacterial lipopolysaccharide (LPS). novoprolabs.comkoreascholar.com Following this immune challenge, the peptide is produced in the fat bodies or hemocytes and released into the hemolymph. nih.gov Techniques such as differential display PCR and 5'-RACE were employed to isolate the cDNA encoding this cecropin-like antimicrobial peptide. koreascholar.com Chemical synthesis methods, such as Fmoc chemistry, have also been used to produce this compound for further study. novoprolabs.comjmb.or.kr
Classification as a Cecropin-Like Antimicrobial Peptide
This compound is classified as a cecropin-like antimicrobial peptide. nih.govpnas.orgmdpi.comnih.govoup.comresearchgate.netguidetopharmacology.org Cecropins were among the first insect AMPs to be identified and are characterized by their alpha-helical structure. mdpi.comjmb.or.kr this compound shares significant sequence homology with cecropin (B1577577) A, exhibiting 78.4% sequence homology with cecropin A from the giant silk moth Hyalophora cecropia. nih.gov Most insect cecropins, including this compound, share a characteristic helix-hinge-helix structure. pnas.orgresearchgate.net The three-dimensional structure of this compound, determined by NMR spectroscopy, reveals an amphipathic N-terminal α-helix and a hydrophobic C-terminal α-helix connected by a hinge region. nih.govnih.govjmb.or.krresearchgate.netscienceopen.com This structural motif is common among cecropin-like peptides. pnas.orgnih.gov
Significance in Innate Immunity Research of Insects
The study of this compound is significant in the field of insect innate immunity research. Insects rely heavily on their innate immune system, which includes AMPs like this compound, to defend against a wide range of microorganisms. mdpi.comresearchgate.net The production of these peptides is often induced by bacterial infection or injury, highlighting their role as a rapid defense mechanism. nih.govnovoprolabs.comkoreascholar.commdpi.com Research into this compound provides insights into the molecular mechanisms by which insects effectively combat pathogens. pnas.orgmdpi.comnih.gov The innate defense responses engaged by this compound can involve Toll-like receptor pathways, which are crucial for recognizing microbial components and initiating immune responses. nih.govnih.govresearchgate.net Understanding the function of this compound contributes to the broader knowledge of insect immunity and the potential for developing novel antimicrobial agents based on these natural defense molecules. mdpi.comnih.govoup.com
Detailed research findings on the activity and structure of this compound include its broad-spectrum antibacterial activity, with particular potency against Gram-negative bacteria. nih.govnovoprolabs.commdpi.comjmb.or.kr Studies have shown that this compound targets the bacterial cell membrane, leading to membrane permeabilization and cell death. nih.govnih.govresearchgate.net The peptide's interaction with lipopolysaccharide (LPS), a major component of Gram-negative bacterial outer membranes, is facilitated by residues in its N-terminal helix. nih.govjmb.or.krresearchgate.net this compound has also demonstrated anti-inflammatory activities by inhibiting the production of pro-inflammatory mediators. nih.govnih.govresearchgate.net
Here is a summary of some key properties and activities of this compound:
| Property | Description | Source(s) |
| Length | 37 amino acid residues | nih.govnovoprolabs.comoup.com |
| Source Organism | Papilio xuthus (Swallowtail butterfly) larvae | nih.govnovoprolabs.comoup.com |
| Classification | Cecropin-like antimicrobial peptide | nih.govpnas.orgmdpi.com |
| Structure | Helix-hinge-helix (N-terminal and C-terminal α-helices linked by a hinge) | nih.govpnas.orgjmb.or.krresearchgate.net |
| Net Charge | +8 (calculated) | nih.gov |
| Hydrophobicity | -1.48 (calculated) | nih.gov |
| Antibacterial Activity | Broad-spectrum, more potent against Gram-negative bacteria | nih.govmdpi.comjmb.or.kr |
| Antifungal Activity | Yes, demonstrated against Candida albicans | novoprolabs.comjmb.or.krjmb.or.kr |
| Anti-inflammatory | Inhibits NO, TNF-α, and MIP-2 production | nih.govnih.govresearchgate.net |
| Mechanism of Action | Targets bacterial cell membrane, pore formation suggested | nih.govnih.govjmb.or.krresearchgate.net |
| Cytotoxicity | Low against mammalian cells | nih.govmdpi.comjmb.or.kr |
Studies investigating the structure-activity relationships of this compound have highlighted the importance of specific residues, such as Tryptophan (Trp2) and Phenylalanine (Phe5) in the N-terminal helix, for its activity and interaction with bacterial membranes. nih.govjmb.or.krresearchgate.netnih.gov
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RWKIFKKIEKVGRNVRDGIIKAGPAVAVVGQAATVVK |
Origin of Product |
United States |
Peptide Engineering and Synthesis Methodologies
Solid-Phase Peptide Synthesis Techniques (e.g., Fmoc Chemistry)
Solid-phase peptide synthesis (SPPS) is the primary method used for the chemical synthesis of Papiliocin and its analogues. oup.comnih.govgoogle.com The Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry strategy is commonly employed for this purpose. oup.comnih.govgoogle.comnih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support resin. oup.comnih.govjmb.or.kr
The synthesis typically follows a cycle for each amino acid residue. This cycle includes the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. oup.comjmb.or.krmdpi.com For this compound synthesis, procedures have been described using resins such as 2-chlorotrityl or 4-methylbenzhydrylamine (B1223480) (MBHA) amide resin. oup.comjmb.or.kr The coupling step often utilizes activating reagents like HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) to facilitate the formation of the peptide bond. oup.comjmb.or.kr Each coupling cycle may take approximately 60 minutes at ambient temperature. oup.comjmb.or.kr After the complete peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). oup.comjmb.or.kr
Advanced Purification and Characterization Methodologies (e.g., HPLC, MALDI-TOF MS)
Following solid-phase synthesis, crude this compound requires purification to obtain a homogeneous product. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a standard technique used for both analytical and preparative purification of synthetic this compound. oup.comnih.govjmb.or.kr
Analytical and preparative reversed-phase HPLC runs are performed using C18 columns. nih.govjmb.or.kr Elution is typically achieved using a linear gradient of acetonitrile (B52724) in water, both containing a small percentage of trifluoroacetic acid (TFA). nih.govjmb.or.kr Detection of the peptide during HPLC is commonly done by monitoring absorbance at 230 nm. oup.comjmb.or.kr Analytical HPLC is used to assess the purity of the synthesized peptide, with purified peptides often showing homogeneity greater than 98%. nih.gov
For characterization and verification of the synthesized peptide, Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is widely used to determine the molecular mass of the purified peptide. nih.govdur.ac.ukplos.org This technique provides a mass spectrum that confirms the identity of the synthesized peptide by matching the observed mass-to-charge ratio with the theoretical molecular weight of this compound. nih.govplos.orgfrontiersin.org MALDI-TOF MS is a rapid and sensitive method for peptide characterization. plos.orgfrontiersin.org
Strategies for Analogue and Hybrid Peptide Preparation
Strategies for preparing this compound analogues and hybrid peptides involve modifying the amino acid sequence to investigate the impact of specific residues or regions on activity and properties. This often involves rational design based on structure-activity relationship studies.
One approach is the design of hybrid peptides by combining segments of this compound with parts of other antimicrobial peptides. For instance, a hybrid peptide named PapMA was designed by incorporating N-terminal residues of this compound (residues 1-8) and N-terminal residues of Magainin 2 (residues 4-12), linked by a proline hinge. nih.govresearchgate.net Further modifications of such hybrids, including peptoid substitutions, have been explored to enhance bacterial selectivity and reduce cytotoxicity. nih.govresearchgate.net For example, a lysine (B10760008) peptoid analogue, PapMA-k, was designed from PapMA. nih.govresearchgate.net
Advanced Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for determining the three-dimensional structures of biomolecules in solution and investigating their interactions with other molecules.
Determination of Three-Dimensional Solution Structures
NMR spectroscopy has been instrumental in determining the three-dimensional solution structure of papiliocin. Studies have shown that in membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles, this compound adopts a defined structure. The three-dimensional structure of this compound in 300 mM DPC micelles was determined using NMR spectroscopy, revealing a structure with two α-helical regions connected by a hinge region. nih.govnih.govproteopedia.orgresearchgate.net Specifically, an α-helical structure was identified from Lys3 to Lys21 and from Ala25 to Val36 (or Val35 in some reports), linked by a hinge region. nih.govnih.govproteopedia.orgresearchgate.netresearchgate.net Sequence-specific resonance assignments were performed using various two-dimensional NMR experiments, including double quantum-filtered correlation spectroscopy (DQF-COSY), total correlation spectroscopy (TOCSY), and nuclear Overhauser effect spectroscopy (NOESY). nih.govresearchgate.net These experiments provide crucial distance and dihedral angle restraints necessary for calculating the peptide's three-dimensional structure.
Analysis of Helix-Hinge-Helix Conformations
The NMR studies consistently demonstrate that this compound adopts a helix-hinge-helix conformation in membrane-mimetic environments. nih.govnih.govproteopedia.orgresearchgate.netmdpi.com This structure consists of an N-terminal amphipathic α-helix and a more hydrophobic C-terminal α-helix, connected by a flexible hinge region. nih.govnih.govpnas.orgjmb.or.kr The N-terminal helix spans residues approximately from Arg1 to Lys21, while the C-terminal helix extends from approximately Ala25 to Val37. pnas.org This characteristic helix-hinge-helix motif is common among insect cecropins. pnas.org The amphipathicity of the N-terminal helix, with hydrophobic residues on one face and hydrophilic residues on the other, is evident from helical wheel diagrams. nih.gov The C-terminal helix, in contrast, is more hydrophobic and typically not amphipathic. nih.gov Molecular dynamics simulations have also shown that the hinge angle between the N- and C-terminal helices can vary, ranging from 40° to 85°, which is consistent with experimental observations. escholarship.org
Ligand Interaction Studies via Saturation Transfer Difference (STD)-NMR
Saturation Transfer Difference (STD)-NMR spectroscopy is a valuable technique for identifying which parts of a ligand interact with a receptor or binding partner. glycopedia.eu STD-NMR experiments have been employed to study the interactions between this compound and various ligands, including membrane mimetics and lipopolysaccharide (LPS). These studies have revealed key residues involved in the binding process. STD-NMR results have shown interactions between this compound and DPC micelles, with spectral differences primarily constituting resonances belonging to peptide protons bound to the micelles. researchgate.net Furthermore, STD-NMR experiments have been used to investigate the interaction between this compound and LPS, a major component of the outer membrane of Gram-negative bacteria. These studies indicated that Trp2 and Phe5 at the N-terminal helix play an important role in the interaction with LPS and in attracting this compound to the bacterial cell membrane. nih.govproteopedia.orgresearchgate.netpnas.org STD NMR also revealed the intermolecular interactions between this compound and the TLR4/MD-2 complex, confirming direct binding and suggesting that this compound competes with LPS for binding to TLR4/MD-2. pnas.orgsemanticscholar.orgresearchgate.net Aromatic protons of Trp2 and Phe5 showed strong saturation transfers from TLR4/MD-2 and TLR4, highlighting their critical roles in these binding interactions. pnas.orgresearchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.orgbiorxiv.org CD spectroscopy has been used to investigate the secondary structure adopted by this compound in different environments, particularly in the presence of membrane mimetics.
CD spectra of this compound in aqueous solution typically show characteristics of an unordered structure. nih.govnih.govresearchgate.net However, in the presence of membrane-mimicking environments such as SDS micelles, DPC micelles, hexafluoroisopropanol (HFIP)/water solutions, and LPS micelles, this compound undergoes conformational changes and adopts a significant degree of α-helical structure. nih.govnih.govresearchgate.net The CD spectra in these environments exhibit characteristic double negative maxima at approximately 205 nm and 220 nm, which are indicative of an α-helical conformation. nih.govnih.govresearchgate.net The degree of α-helicity can be influenced by the concentration of the peptide and the type of membrane mimetic used. nih.gov
Molecular Dynamics Simulations and Computational Modeling of Peptide-Membrane Complexes
Molecular dynamics (MD) simulations and computational modeling provide valuable insights into the dynamic behavior of peptides and their interactions with membranes at an atomic level. These methods complement experimental data obtained from NMR and CD spectroscopy.
Analysis of Peptide Orientation and Membrane Insertion
MD simulations have been used to study the interaction of this compound and similar peptides with model membranes. These simulations can reveal the preferred orientation of the peptide relative to the membrane surface and the extent of its insertion into the lipid bilayer. Studies on amphipathic peptides have shown that they can insert into the bilayer and form stable helical conformations located near the head group region of the bilayer. mdpi.com MD simulations of this compound interacting with DPC micelles have indicated that the N-terminal helix tends to lie on the surface of the micelles, while the C-terminal helix may be buried within the micelles, engaging in hydrophobic interactions with the detergent acyl chains. escholarship.org Initially, this compound was observed to be buried within the micelle complexes in simulations, but it eventually moved to the micelle-water interface. escholarship.org The extent to which the C-terminal helix remains inserted in the micelle can depend on the number of detergent molecules. escholarship.org MD simulations can also provide information on the influence of the peptide on membrane properties, such as lipid ordering and water penetration. mdpi.comnih.govbiorxiv.org
Simulation of Peptide-Detergent Interactions
Molecular dynamics (MD) simulations have been extensively employed to investigate the interactions between this compound and detergent micelles, providing atomic-level insights into the peptide's behavior in membrane-mimetic environments. These simulations are crucial for understanding how this compound interacts with bacterial membranes, as detergents like dodecylphosphocholine (DPC) and sodium dodecyl sulfate (B86663) (SDS) are often used to mimic these membranes in structural studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Studies utilizing MD simulations, often in conjunction with experimental techniques like NMR, have explored the structural characteristics and orientation of this compound within detergent micelles. For instance, simulations involving DPC micelles have shown that this compound adopts a helix-hinge-helix structure, consistent with experimental observations. The peptide's interaction with DPC micelles appears to involve specific regions; the N-terminal helix tends to lie on the micelle surface, while the C-terminal helix may insert into the hydrophobic core of the micelle, engaging in hydrophobic interactions with the detergent acyl chains. This differential interaction is supported by experimental data using spin-labeled DPC micelles, where residues close to the micelle-water interface show paramagnetic relaxation effects.
The number of detergent molecules in the simulation system has been identified as a critical factor. Research indicates that there is a threshold number of detergent molecules beyond which the protein-detergent interactions change very little, and the simulation results remain consistent with experimental observations. For DPC micelles, systems with 200 or 300 DPC molecules appear sufficient to appropriately solubilize this compound, with the DPC200 system being considered representative for analysis. In smaller micelles, such as those with 60 or 100 DPC molecules, the C-terminal helix region of this compound may become exposed to water, suggesting that these smaller aggregates may be insufficient to fully engulf the peptide.
MD simulations also provide insights into the dynamic behavior of this compound within the micelle. Although initially buried in some simulations, this compound has been observed to move towards the micelle-water interface over time. The conserved protein-detergent interactions play a role in stabilizing the orientations of both the N- and C-terminal helices, thereby contributing to the definition of this compound's structure within the micellar environment.
While DPC micelles are frequently used to mimic neutral phospholipid membranes, studies have also noted the interaction of this compound with negatively charged environments, such as those mimicked by lipopolysaccharide (LPS) micelles or SDS micelles. Although severe spectral overlapping can occur in SDS micelles during NMR experiments, suggesting complex interactions, simulations and experiments with LPS indicate tight interactions, particularly involving aromatic residues like Tryptophan 2 and Phenylalanine 5 in the N-terminal helix. These residues are implicated as important for the initial interaction with the bacterial cell membrane.
The application of MD simulations, often facilitated by tools like Micelle Builder in CHARMM-GUI, allows for the systematic construction of protein-micelle complexes and the study of protein-detergent interactions with varying numbers of detergents. This approach provides a platform for further investigations into the interplay between peptide structure and detergent properties at the atomic level.
| Detergent Type | Representative Micelle Size (Number of Detergents) | Observed this compound Behavior | Key Interacting Regions (Simulated/Experimental) |
| DPC | 200-300 | N-terminal helix on surface, C-terminal helix inserted | N-terminal helix, C-terminal helix, Trp2, Phe5 |
| SDS | Not explicitly defined as representative size for this compound in provided text due to spectral issues | Complex interactions, spectral overlapping in NMR | Not clearly defined from provided simulation data for this compound |
| LPS | N/A (mimics bacterial outer membrane) | Tight interaction | Trp2, Phe5 |
Molecular Mechanisms of Biological Activities
Antimicrobial Activity Mechanisms
The antimicrobial action of papiliocin is largely attributed to its ability to target and disrupt bacterial and fungal cell membranes, as well as modulate interactions involving lipopolysaccharide. nih.govpnas.orgoup.com
Interaction with Bacterial Cell Membranes
This compound's interaction with bacterial cell membranes is a key aspect of its antimicrobial mechanism, leading to permeabilization and disruption. nih.govresearchgate.net
Studies utilizing fluorescent dye leakage assays have provided direct evidence of this compound's ability to permeabilize microbial membranes. Experiments monitoring the release of entrapped fluorescent markers, such as calcein (B42510) or FITC-dextran, from large unilamellar vesicles (LUVs) mimicking bacterial or fungal membranes demonstrate this disruptive capacity. nih.govoup.comjmb.or.kroup.comresearchgate.net
For instance, calcein leakage experiments from LUVs composed of phosphatidylcholine/phosphatidylglycerol (PC/PG), which mimic bacterial membranes, show significant permeabilization upon exposure to this compound. researchgate.netnih.gov Similarly, studies using LUVs designed to mimic fungal plasma membranes (composed of phosphatidylcholine/phosphatidylethanolamine/phosphatidylinositol/ergosterol) also demonstrated significant calcein leakage induced by this compound within minutes. oup.com The percentage of dye leakage is typically calculated based on the fluorescence intensity relative to 100% leakage induced by a detergent like Triton X-100. oup.com
Data from these studies indicate a dose-dependent membrane permeabilization effect, confirming that this compound directly targets and disrupts the integrity of microbial membranes. nih.gov
The membrane-disruptive action of this compound is suggested to involve the formation of pores. jmb.or.krnih.gov Studies assessing the release of fluorescent markers of different sizes, such as FITC-dextrans with varying molecular weights (e.g., FD4, FD10, FD20), from liposomes have been used to estimate the size of the pores formed. jmb.or.kr
Research indicates that this compound can induce the release of smaller markers like FD4 and FD10, but not larger ones like FD20, from model membranes. jmb.or.kr This suggests that this compound creates pores within a specific size range. Based on such experiments, the radius of the pores formed by this compound in fungal model membranes has been estimated to be between 2.3 nm and 3.3 nm. jmb.or.krnih.gov This pore-forming activity contributes to the loss of membrane integrity and ultimately leads to microbial cell death. jmb.or.kr
This compound exhibits differential antimicrobial activity against Gram-negative and Gram-positive bacteria. nih.govmdpi.com Generally, this compound demonstrates higher potency against Gram-negative bacterial strains compared to Gram-positive ones. nih.govmdpi.comgoogle.com
Comparative studies have shown that this compound can be more potent than other known antimicrobial peptides, such as melittin (B549807) or cecropin (B1577577) A, against certain Gram-negative bacteria. nih.govgoogle.com However, its activity against Gram-positive bacteria is often reported as lower than that of melittin. nih.govgoogle.com This differential activity is likely influenced by the distinct cell envelope structures of Gram-negative and Gram-positive bacteria, particularly the presence of an outer membrane containing LPS in Gram-negative bacteria. nih.govpnas.org
The following table summarizes representative findings on the differential activity of this compound:
| Bacterial Type | Example Strains Tested | Relative Potency (vs. Melittin/Cecropin A) | Key Observations | Source |
| Gram-Negative | E. coli, P. aeruginosa | Higher (vs. Melittin, Cecropin A) | More potent activity observed. nih.govgoogle.com | nih.govgoogle.com |
| Gram-Positive | B. subtilis, S. epidermidis, S. aureus | Lower (vs. Melittin) | Less potent activity compared to Gram-negatives. nih.govgoogle.com | nih.govgoogle.com |
| Multi-drug resistant Gram-negative | Various strains | High | Potent against resistant strains. nih.gov | nih.gov |
Role of Pore Formation in Membrane Integrity
Modulation of Lipopolysaccharide (LPS) Interactions
Beyond direct membrane disruption, this compound also interacts with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govpnas.orgjmb.or.kr
This compound has been shown to directly bind to LPS. pnas.orgjmb.or.krresearchgate.net This interaction is significant for both its antimicrobial and anti-inflammatory activities. Binding analysis, including techniques like isothermal titration calorimetry (ITC) and flow cytometry, has confirmed the strong binding affinity of this compound to LPS. pnas.orgresearchgate.net For instance, ITC studies have reported a binding affinity of this compound to LPS in the nanomolar range, which can be higher than that of other LPS-binding molecules like polymyxin (B74138) B (PMB). pnas.orgresearchgate.net
This direct binding to LPS contributes to the neutralization and clearance of this endotoxin. pnas.org By binding to free LPS, this compound can prevent it from interacting with host immune receptors like TLR4/MD-2, thereby mitigating excessive inflammatory responses associated with Gram-negative bacterial infections and sepsis. pnas.orgnih.govwipo.intfrontiersin.org Furthermore, this compound can also competitively displace pre-bound LPS from the LPS-receptor complex on host cells, further contributing to LPS clearance and the inhibition of downstream inflammatory signaling. pnas.orgresearchgate.net
The interaction between this compound and LPS is mediated by specific residues within the peptide, such as Trp2 and Phe5 in the N-terminal helix, which are important for attracting this compound to the bacterial cell membrane and interacting with LPS. nih.govresearchgate.net Positively charged residues near the N-terminus and the flexible hinge region also play essential roles in the interaction with LPS. pnas.org
Dissociation of LPS Aggregates
This compound, a 37-residue peptide, has demonstrated interactions with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Studies using fluorescent dye-labeled LPS have shown that the addition of this compound causes a dose-dependent increase in fluorescence intensity, suggesting that the interaction between this compound and LPS leads to the dissociation of LPS aggregates. nih.gov Further investigations using tryptophan blue-shift data and saturation transfer difference-NMR experiments have indicated that Trp2 and Phe5 at the N-terminal helix of this compound play a crucial role in attracting the peptide to the cell membrane of Gram-negative bacteria and interacting with LPS. nih.govresearchgate.net This interaction with LPS is proposed as a mechanism contributing to this compound's antibacterial activity. pnas.org this compound has shown potent LPS-neutralizing activity, with a binding affinity of 6.3 × 10⁻⁸ M to LPS, which was superior to that of polymyxin B (PMB). pnas.org
Antifungal Activity Mechanisms
This compound exhibits antifungal activity against human pathogenic fungal strains, including yeasts and filamentous fungi. oup.comoup.com Its antifungal activity is primarily attributed to a membrane-active mechanism. oup.comoup.com
Fungal Cell Membrane Perturbation and Disruption
This compound has been shown to perturb and disrupt the fungal plasma membrane. oup.comoup.comjmb.or.krnih.gov Experiments using propidium (B1200493) iodide (PI) influx into Candida albicans cells demonstrated that this compound induced PI uptake, indicating that the peptide compromised the fungal cell membrane. oup.comoup.comjmb.or.kr PI can enter membrane-compromised cells and its fluorescence is enhanced upon binding to DNA. oup.com This suggests that this compound can generate pores in the fungal plasma membrane, increasing its permeability. jmb.or.kr
Further evidence for membrane disruption comes from leakage experiments using model membranes. Calcein leakage from large unilamellar vesicles (LUVs) and rhodamine leakage from giant unilamellar vesicles (GUVs) have confirmed and visualized the membrane-disruptive action of this compound in fungal model membranes. oup.comoup.comnih.gov Assessment of the release of FITC-dextran (FD) from liposomes further supported the pore-forming action, with the radius of the pores estimated to be between 2.3 nm and 3.3 nm. jmb.or.krnih.govnovoprolabs.comkstudy.com Confocal laser scanning microscopy (CLSM) and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) fluorescence analysis also indicated that this compound disturbed the fungal plasma membrane. jmb.or.krnih.gov
Investigation of Fungicidal Action
This compound has been shown to exert fungicidal, rather than fungistatic, activity against C. albicans. oup.comoup.com Time-kill kinetics studies revealed a time-dependent reduction in viable C. albicans cells upon treatment with this compound. oup.comoup.com While the killing potency might be lower compared to some other peptides like melittin, the results demonstrate that this compound's antifungal effect is due to efficient killing of fungal cells. oup.comoup.com
Studies on Apoptosis Induction in Yeast
In addition to membrane disruption, this compound has been shown to induce apoptosis in C. albicans. msu.runih.gov Cells treated with this compound exhibit several cellular changes characteristic of apoptosis. msu.runih.gov These include the accumulation of reactive oxygen species (ROS) and hydroxyl radicals, which are known regulators of apoptosis in C. albicans. nih.gov
Other observed apoptotic markers include plasma membrane translocation of phosphatidylserine (B164497) from the inner to the outer membrane leaflet, dissipation of the mitochondrial membrane potential, the presence of active metacaspases, and DNA condensation and fragmentation. msu.runih.gov These findings suggest that this compound triggers a metacaspase-dependent apoptotic pathway in C. albicans. msu.runih.gov
Anti-inflammatory Activity Mechanisms
This compound possesses significant anti-inflammatory activities. nih.govresearchgate.netnih.govgoogle.com
Inhibition of Inflammatory Mediator Production (e.g., Nitric Oxide, TNF-α, MIP-2, IL-6)
This compound has been shown to inhibit the production and secretion of various inflammatory mediators in LPS-stimulated macrophages, such as RAW264.7 cells. nih.govresearchgate.netnih.govgoogle.comresearchgate.net
A key finding is the significant inhibition of nitric oxide (NO) production. nih.govresearchgate.netnih.govgoogle.comresearchgate.net this compound significantly inhibited NO production by LPS-stimulated RAW264.7 macrophages at concentrations ranging from 1.0 to 10.0 μM. nih.gov This inhibitory activity was comparable to that of other known antimicrobial peptides with anti-inflammatory properties, such as cecropin A and LL-37. nih.govresearchgate.net The inhibition of NO production is associated with the suppression of inducible nitric oxide synthase (iNOS) mRNA expression in LPS-stimulated cells. nih.govnih.gov
Furthermore, this compound effectively inhibited the production and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and macrophage inflammatory protein-2 (MIP-2). nih.govresearchgate.netnih.govgoogle.comresearchgate.net Quantitative analysis of cytokine concentrations has demonstrated that this compound significantly reduced the levels of both TNF-α and MIP-2 in LPS-stimulated RAW264.7 cells. nih.govresearchgate.net Studies have also indicated that this compound can suppress the expression of mRNA encoding these inflammatory cytokines, as well as IL-6 and IL-1β. nih.govnih.gov
The anti-inflammatory effects of this compound are suggested to involve the modulation of Toll-like receptor (TLR) pathways. nih.govresearchgate.netnih.gov Specifically, this compound has been shown to inhibit LPS-induced TLR4 signaling by directly binding to TLR4/MD-2 and causing rapid dissociation of LPS from the TLR4/MD-2 complex. pnas.orgmbrl.ae This interaction with TLR4/MD-2 contributes to its TLR4 specificity and antagonistic activity, thereby inhibiting the downstream inflammatory response triggered by LPS binding to TLR4. pnas.orgmbrl.ae
Here is a table summarizing the inhibitory effects of this compound on inflammatory mediators:
| Inflammatory Mediator | Effect of this compound Treatment (in LPS-stimulated RAW264.7 cells) | Relevant Citations |
| Nitric Oxide (NO) | Significant inhibition of production and secretion. | nih.govresearchgate.netnih.govgoogle.comresearchgate.net |
| iNOS mRNA | Effective suppression of expression. | nih.govnih.gov |
| TNF-α | Significant inhibition of production and secretion. | nih.govresearchgate.netnih.govgoogle.comresearchgate.net |
| TNF-α mRNA | Effective suppression of expression. | nih.govnih.gov |
| MIP-2 | Significant inhibition of production and secretion. | nih.govresearchgate.netnih.govgoogle.comresearchgate.net |
| MIP-2 mRNA | Effective suppression of expression. | nih.govnih.gov |
| IL-6 mRNA | Effective suppression of expression. | nih.govnih.gov |
| IL-1β mRNA | Effective suppression of expression. | nih.govnih.gov |
Modulation of Toll-Like Receptor (TLR) Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of TLR pathways, with a specific focus on TLR4 signaling. wikipedia.orgfishersci.caresearchgate.netfishersci.benih.govwikipedia.orgguidetopharmacology.orgnih.govciteab.comciteab.comwikipedia.org It has been shown to selectively reduce LPS-stimulated nitric oxide (NO) levels and downregulate the TLR4 inflammatory pathway. wikipedia.orgciteab.com This modulation involves direct interactions with the TLR4/MD-2 complex and subsequent downstream signaling events. wikipedia.orgfishersci.bewikipedia.orgguidetopharmacology.org
Direct Binding to the TLR4/MD-2 Complex
This compound directly binds to the human TLR4/MD-2 complex. wikipedia.orgfishersci.bewikipedia.org This interaction has been confirmed through various experimental techniques, including binding analysis, docking simulation, flow cytometry, and saturation transfer difference nuclear magnetic resonance (STD NMR). wikipedia.orgciteab.compnas.org STD NMR studies revealed intermolecular interactions between this compound and TLR4/MD-2, as well as with isolated TLR4 and MD-2 proteins. wikipedia.orgciteab.compnas.org
Binding affinity measurements using surface plasmon resonance (SPR) have provided quantitative data on these interactions. This compound binds to the TLR4/MD-2 complex with micromolar affinity. wikipedia.orgpnas.org It also exhibits micromolar binding affinities for both TLR4 and MD-2 individually. wikipedia.orgpnas.org
| Binding Partner | Binding Affinity (KD) |
| TLR4/MD-2 Complex | 3.7 × 10⁻⁶ M |
| TLR4 | 4.1 × 10⁻⁷ M |
| MD-2 | 1.1 × 10⁻⁶ M |
Structural analysis and docking simulations have identified key residues and regions in this compound involved in binding to the TLR4/MD-2 complex. The N-terminal helix, particularly residues R13 and R16, plays a crucial role at the TLR4/MD-2 interface. wikipedia.orgpnas.org Aromatic residues W2 and F5 in the N-terminal helix are also critical for binding interactions with TLR4, supported by strong saturation transfers observed in STD NMR experiments. wikipedia.orgpnas.org The flexible hinge region connecting the two helices of this compound is thought to facilitate the interaction of the hydrophobic carboxyl-terminal helix with the MD-2 pocket. wikipedia.orgpnas.org Specific interactions include ionic bonds between E9 of this compound and K341 and K362 of TLR4, as well as π-π stackings between W2 and F5 of this compound and Y295 and Y296 of TLR4, contributing to the stability of the complex. pnas.org
Competitive Inhibition of LPS Binding to TLR4
A significant aspect of this compound's mechanism is its ability to competitively inhibit the binding of LPS to the TLR4/MD-2 complex. wikipedia.orgfishersci.bewikipedia.orgguidetopharmacology.org This competitive inhibition prevents the formation of the LPS-TLR4/MD-2 complex, which is essential for initiating the inflammatory cascade. wikipedia.orgguidetopharmacology.org Studies have shown that this compound can cause rapid dissociation of prebound LPS from the TLR4/MD-2 complex. wikipedia.org
Flow cytometry analysis has demonstrated that this compound effectively inhibits the binding of FITC-labeled LPS to the surface of RAW 264.7 cells. citeab.com Furthermore, this compound was shown to competitively displace prebound LPS from the cell surface, highlighting its antagonistic activity against LPS binding to its receptors. wikipedia.orgwikipedia.orgciteab.com Mutational studies on this compound have identified R13 and R16 as key residues crucial for its competitive TLR4 antagonistic activity against LPS. wikipedia.org
Regulation of NF-κB Nuclear Translocation
Activation of the TLR4 pathway by LPS typically leads to the activation and nuclear translocation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. wikipedia.org this compound has been shown to effectively inhibit this crucial step in the inflammatory signaling pathway. wikipedia.orgfishersci.caresearchgate.netnih.govwikipedia.orgciteab.comciteab.com
Immunocytochemistry and Western blotting experiments have provided evidence that this compound inhibits LPS-stimulated nuclear translocation of the p65 subunit of NF-κB in macrophage cells. wikipedia.orgwikipedia.orgciteab.com By blocking the nuclear translocation of p-NF-κB, this compound effectively blocks the downstream inflammatory cascade induced by LPS. wikipedia.orgfishersci.caresearchgate.netnih.govwikipedia.orgciteab.com Beyond NF-κB, this compound treatment also significantly impacts other proteins downstream of TLR4, leading to a decrease in the overexpression of MyD88 and reduced phosphorylation levels of key signaling molecules such as TAK1, p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) in LPS-challenged cells. wikipedia.orgciteab.com These findings underscore this compound's broad inhibitory effects on the TLR4-mediated inflammatory signaling pathway. wikipedia.orgwikipedia.orgciteab.com
Downregulation of Receptor Expression
In addition to directly binding and competitively inhibiting LPS binding, this compound also influences the expression levels of the TLR4 receptor on the cell surface. Studies using flow cytometry have shown that pretreatment with this compound effectively inhibits LPS binding to macrophage cells, which consequently results in a downregulation of TLR4 expression on the cell surface. wikipedia.orgwikipedia.org
Further research indicates that this compound not only prevents LPS binding when applied before LPS stimulation but can also reduce TLR4 expression even after LPS has already bound to the cell surface. wikipedia.orgwikipedia.org This suggests a mechanism where this compound can competitively replace prebound LPS from the receptor complex, leading to a reduction in surface TLR4 expression and a subsequent dampening of the inflammatory signal. wikipedia.orgwikipedia.org In contrast, this compound analogs with mutations at key residues like R13 and R16 showed diminished ability to inhibit LPS binding and downregulate TLR4 surface expression compared to the native peptide. wikipedia.org This reinforces the importance of these residues in this compound's interaction with the TLR4/MD-2 complex and its effect on receptor expression. wikipedia.org
Structure Activity Relationship Sar and Peptide Engineering
Identification of Key Amino Acid Residues and Domains
Specific amino acid residues and structural domains within papiliocin have been identified as critical contributors to its antimicrobial and anti-inflammatory activities.
Role of Aromatic Residues (e.g., Trp2, Phe5) in Activity and Binding
Aromatic residues, particularly Tryptophan at position 2 (Trp2) and Phenylalanine at position 5 (Phe5), located in the N-terminal helix, play a significant role in the activity and membrane binding of this compound nih.govnih.govscienceopen.comnih.govnih.govgsa.ac.ukslq.qld.gov.auencyclopedia.pubmdpi.com. These residues are highly conserved in insect cecropin-like peptides nih.govjmb.or.kr. Studies involving the substitution of Trp2 and Phe5 with Alanine have demonstrated the importance of Trp2 as a key residue for antibacterial activities nih.govnih.gov. The presence of Trp2 and Phe5 in the amphipathic N-terminal helix is important for the rapid permeabilization of the Gram-negative bacterial membrane nih.govnih.gov. These aromatic residues are thought to play an important role in attracting this compound to the negatively charged bacterial cell membrane and are essential for the full-length peptide to interact with LPS in the outer membrane and permeabilize the inner membrane of Gram-negative bacteria nih.govnih.govscienceopen.comnih.govgsa.ac.ukslq.qld.gov.auencyclopedia.pubmdpi.com. They may also play a role in interactions with TLR4/MD-2, contributing to anti-inflammatory effects pnas.org.
Significance of Charged Residues (e.g., Arg1, Lys, Arg, Glu)
This compound is a highly positively charged peptide nih.gov. Positively charged residues, such as Arginine (Arg) and Lysine (B10760008) (Lys), are crucial for the initial electrostatic interaction between the peptide and the negatively charged microbial cell membranes rsc.orgmdpi.com. These interactions are fundamental for the peptide's ability to bind to and disrupt bacterial membranes rsc.orgmdpi.com. Substitution studies have highlighted the functional importance of specific charged residues. For example, substituting positively charged residues like Arg1, Arg13, and Arg16 with Glutamic acid (Glu) resulted in weaker antibacterial activities, with R1E and R16E showing a much larger reduction compared to native this compound pnas.org. R13E and R16E substitutions also led to a complete loss of anti-inflammatory effects pnas.org. This indicates that specific charged residues are not only important for membrane interaction but also for modulating immune responses pnas.org. Conversely, introducing negatively charged residues can be detrimental to activity, as seen when substituting Ser5 with Glu in analogues of another peptide, which decreased antimicrobial activity against Gram-positive bacteria nih.gov. Increasing the net positive charge has been reported to enhance antimicrobial activity in other peptide studies mdpi.comnih.gov.
Contribution of Helical and Hinge Regions to Functionality
The α-helical structure and the hinge region are integral to this compound's functionality nih.govresearchgate.netnih.govnovoprolabs.comscienceopen.comgsa.ac.ukslq.qld.gov.aujmb.or.krcu.edu.eg. This compound's structure in membrane-mimetic environments includes an α-helical segment from Lys3 to Lys21 and another from Ala25 to Val36, connected by a hinge region nih.govresearchgate.netnih.govnovoprolabs.com. The N-terminal helix (residues 1-21) is amphipathic, with hydrophobic residues segregated from hydrophilic residues nih.gov. The C-terminal helix (residues 25-37) is more hydrophobic and not amphipathic nih.gov. This helix-hinge-helix conformation is characteristic of many cecropin-like peptides and is believed to be essential for their membrane-disruptive mechanism of action nih.govresearchgate.netnovoprolabs.comscienceopen.comgsa.ac.ukslq.qld.gov.aujmb.or.krcu.edu.eg. The hinge region provides flexibility, allowing the peptide to adopt the necessary conformation for membrane insertion and pore formation nih.govresearchgate.netnih.govnovoprolabs.comcu.edu.eg. The amphipathicity of the N-terminal helix facilitates interaction with the lipid bilayer, while the hydrophobic C-terminal helix may contribute to membrane insertion nih.govnih.govnih.gov.
Design and Evaluation of this compound Analogues
Peptide engineering approaches, including truncation and amino acid substitutions, have been employed to design and evaluate this compound analogues with altered or improved properties.
Truncation Studies and Minimal Active Domains (e.g., PapN, Pap12-1, Pap12-6)
Truncation studies have been performed to identify the minimal active domains of this compound mdpi.comcu.edu.egnih.govmdpi.comresearchgate.netuu.nlnih.gov. The N-terminal helical domain of this compound, referred to as PapN (residues Arg1-Ala22), has been shown to possess substantial antibacterial and anti-inflammatory activities, although generally lower than the full-length peptide jmb.or.kr. PapN exhibited significant broad-spectrum antibacterial activities without cytotoxicity nih.govnih.gov. However, PapN permeabilized bacterial membranes less effectively than this compound, suggesting the importance of the C-terminal region for full membrane-disruptive activity nih.govnih.gov. Studies on other peptides have also shown that truncated analogues can maintain potent antimicrobial activity nih.gov. The concept of truncating peptides to their active cores is considered a rational modification method for developing more cost-effective therapeutic peptides with potentially better tissue penetration and lower immunogenicity and toxicity nih.gov. While specific details on Pap12-1 and Pap12-6 were not extensively found in the provided text snippets, the principle of truncation to identify minimal active domains is a common strategy in peptide engineering, supported by the findings on PapN and other truncated peptides nih.govnih.govjmb.or.krnih.govnih.gov.
Amino Acid Substitution Effects on Activity Profiles
Amino acid substitution is a powerful tool for probing the SAR of this compound and tailoring its activity profile pnas.orgresearchgate.netnih.govunibo.it. As discussed in Section 5.1, substituting key aromatic residues like Trp2 and Phe5 with Alanine significantly reduced antibacterial activity, highlighting their importance in membrane interaction and permeabilization nih.govnih.gov. Similarly, replacing positively charged residues such as Arg1, Arg13, and Arg16 with Glutamic acid negatively impacted both antibacterial and anti-inflammatory activities pnas.org. These substitutions revealed the critical role of positive charges for both membrane binding and interaction with host molecules like TLR4/MD-2 pnas.org. Conversely, introducing Arg at certain positions in other peptides has been shown to increase antimicrobial activity nih.gov. The specific effects of amino acid substitutions depend on the position and the nature of the substituting residue, influencing factors like charge, hydrophobicity, and the ability to maintain the correct secondary structure nih.govnih.govpnas.orgmdpi.comnih.govunibo.it. These studies provide valuable data for the rational design of this compound analogues with enhanced or targeted biological activities pnas.orgnih.gov.
Table 1: Summary of Amino Acid Substitution Effects on this compound Activity
| Substitution | Effect on Antibacterial Activity (Gram-negative) | Effect on Anti-inflammatory Activity | Key Implication | Citation |
| Trp2 to Ala (this compound-2A) | Reduced (killed E. coli four times slower than this compound) | Not explicitly stated in provided text, but W2F5A substitution reduced anti-inflammatory effects significantly. | Trp2 is a key residue for rapid membrane permeabilization. | nih.govnih.gov, pnas.org |
| Phe5 to Ala (this compound-5A) | Reduced (killed E. coli four times slower than this compound) | Not explicitly stated in provided text, but W2F5A substitution reduced anti-inflammatory effects significantly. | Phe5 is important for rapid membrane permeabilization. | nih.govnih.gov, pnas.org |
| W2F5A (Trp2 and Phe5 to Ala) | Reduced (two to fourfold decrease compared to this compound) | Much lower than this compound (25-fold decrease in SEAP activity) | Aromatic residues are critical for both antibacterial and anti-inflammatory activities. | pnas.org |
| R1E (Arg1 to Glu) | Much larger reduction compared to this compound | Much lower than this compound | Arg1 is functionally important for antibacterial activity. | pnas.org |
| R13E (Arg13 to Glu) | Weaker than this compound | Completely lost | Arg13 is critical for anti-inflammatory effects. | pnas.org |
| R16E (Arg16 to Glu) | Much larger reduction compared to this compound | Completely lost | Arg16 is functionally important for antibacterial and critical for anti-inflammatory activities. | pnas.org |
| E9R (Glu9 to Arg) | Reduced (twofold decrease compared to this compound) | Much lower than this compound (25-fold decrease in SEAP activity) | Glu9 is involved in interactions related to activity. | pnas.org |
| V28,29A (Val28 and Val29 to Ala) | Weaker than this compound (27-fold decrease in activity) | Much lower than this compound | These hydrophobic residues in the C-terminal helix contribute to activity. | pnas.org |
| V35,36A (Val35 and Val36 to Ala) | Weaker than this compound (sixfold decrease in activity) | Much lower than this compound | These hydrophobic residues in the C-terminal helix contribute to activity. | pnas.org |
Table 2: this compound Analogues and Minimal Active Domains
| Analogue/Domain | Description | Key Findings | Citation |
| This compound (Full-length) | 37-residue peptide | Potent antibacterial (especially Gram-negative) and anti-inflammatory activities. Helix-hinge-helix structure. | nih.govresearchgate.netnih.govnovoprolabs.comjmb.or.kr |
| PapN | N-terminal helical domain (residues Arg1-Ala22) | Substantial antibacterial and anti-inflammatory activities, but less effective membrane permeabilizer than full-length this compound. | nih.govnih.govjmb.or.kr |
| This compound-2A | This compound with Trp2 substituted by Ala | Reduced antibacterial activity. | nih.govnih.gov |
| This compound-5A | This compound with Phe5 substituted by Ala | Reduced antibacterial activity. | nih.govnih.gov |
| W2F5A | This compound with Trp2 and Phe5 substituted by Ala | Reduced antibacterial and anti-inflammatory activities. | pnas.org |
| R1E | This compound with Arg1 substituted by Glu | Significantly reduced antibacterial activity. | pnas.org |
| R13E | This compound with Arg13 substituted by Glu | Weaker antibacterial activity; completely lost anti-inflammatory effects. | pnas.org |
| R16E | This compound with Arg16 substituted by Glu | Significantly reduced antibacterial activity; completely lost anti-inflammatory effects. | pnas.org |
| E9R | This compound with Glu9 substituted by Arg | Reduced antibacterial and anti-inflammatory activities. | pnas.org |
| V28,29A | This compound with Val28 and Val29 substituted by Ala | Reduced antibacterial activity. | pnas.org |
| V35,36A | This compound with Val35 and Val36 substituted by Ala | Reduced antibacterial activity. | pnas.org |
Development of Hybrid Peptides and Chimeras
The development of hybrid peptides and chimeras involving this compound is a key strategy to enhance its antimicrobial spectrum, potency, and selective toxicity towards pathogens. This approach combines functional domains or sequences from different antimicrobial peptides to leverage their individual strengths and potentially create synergistic effects.
Integration with Other Antimicrobial Peptide Motifs (e.g., Jelleine-1, Magainin 2)
Hybrid peptides have been designed by integrating sequences from this compound with motifs from other well-characterized antimicrobial peptides, such as Jelleine-1 and Magainin 2.
One notable example is the creation of hybrid peptides combining the N-terminal region of this compound with sequences from Magainin 2. This compound is a 37-residue peptide, while Magainin 2 consists of 23 residues. Studies have designed 18-residue hybrid peptides, referred to as PapMA, by joining the N-terminal residues 1-8 of this compound with the N-terminal residues 4-12 of Magainin 2, often linked by a proline residue acting as a hinge mdpi-res.comscience.govnih.gov. These hybrid peptides aim to combine the distinct activities and membrane interaction profiles of the parent peptides. This compound is known for its high antibacterial activity, particularly against Gram-negative bacteria, partly through membrane disruption, while Magainin 2 also exhibits activity against both Gram-negative and Gram-positive bacteria and induces membrane permeabilization mdpi-res.comscience.govnih.gov.
Another approach involves the hybridization of this compound with Jelleine-1, an antibacterial peptide found in royal jelly. A hybrid peptide named PAJE has been developed by combining the first 7 amino acid residues of this compound with the first 8 amino acid residues of Jelleine-1. This design aimed to alter the peptide's length, charge distribution, net charge, volume, and amphipathicity to improve interactions with bacterial membranes researchgate.net. The N-terminal helical region of this compound is considered crucial for its rapid permeabilization of Gram-negative bacterial membranes.
Strategies for Enhanced Selective Activity towards Pathogens
A significant challenge in the development of antimicrobial peptides is achieving high activity against pathogens while minimizing toxicity towards host cells. Strategies for enhancing the selective activity of this compound-based hybrid peptides include sequence modification and structural optimization.
While the PapMA hybrid peptide showed high antimicrobial activity, it also exhibited cytotoxicity towards mammalian cells mdpi-res.comscience.govnih.gov. To address this, analogs were designed. For instance, a lysine (Lys) peptoid analog, PapMA-k, was created by substituting a proline residue in the hinge region of PapMA with a Lys peptoid residue mdpi-res.comscience.govnih.gov. This modification retained high antimicrobial activity but resulted in lower cytotoxicity compared to the original PapMA, demonstrating enhanced bacterial selectivity mdpi-res.comscience.govnih.gov. Biophysical studies suggested that while PapMA targeted bacterial cell membranes, PapMA-k was able to penetrate them science.gov.
Further modifications of PapMA have also been explored to improve selectivity, particularly against challenging pathogens like carbapenem-resistant Acinetobacter baumannii (CRAB). Analogs were designed by substituting specific amino acid residues (e.g., Ala¹⁵ or Phe¹⁸) with other residues like Ala, Phe, and Trp. One such analog, PapMA-3 (with Trp¹⁸ substitution), demonstrated the highest bacterial selectivity against CRAB and low cytotoxicity. Studies indicated that PapMA-3 permeabilizes the CRAB membrane through strong binding to lipopolysaccharides (LPS).
Native this compound itself exhibits bacterial cell selectivity, showing much higher activity against Gram-negative bacteria compared to Gram-positive bacteria, with low toxicity to mammalian cells. The therapeutic index (ratio of minimum hemolytic concentration to geometric mean of minimum inhibitory concentration) for this compound is significantly higher against Gram-negative bacteria than against Gram-positive bacteria, indicating its inherent selectivity. The aromatic residues, particularly Trp2 and Phe5 in the N-terminal helix of this compound, play an important role in the interaction with bacterial cell membranes and LPS, contributing to its activity and selectivity against Gram-negative bacteria.
These studies highlight that modifying the sequence and structure of this compound, particularly in hybrid constructs, can be an effective strategy to enhance its selective toxicity towards bacterial pathogens while reducing cytotoxicity against mammalian cells.
Comparative Analyses with Other Antimicrobial Peptides
Sequence Homology and Structural Similarities
Papiliocin is classified as a cecropin-like peptide, sharing significant sequence homology and structural features with insect cecropins. It exhibits a 78.4% sequence homology with Cecropin (B1577577) A from the giant silk moth, Hyalophora cecropia. nih.govnih.gov Structurally, this compound adopts a helix-hinge-helix conformation, a common motif found in many insect cecropins. nih.govresearchgate.netpnas.orgresearchgate.net This structure consists of an amphipathic N-terminal α-helix and a more hydrophobic C-terminal α-helix, connected by a hinge region. nih.govnih.govresearchgate.netpnas.orgresearchgate.netresearchgate.net The N-terminal helix of this compound spans residues R1 to K21, while the C-terminal helix extends from A25 to V37 (or A25 to V36). nih.govresearchgate.netpnas.orgresearchgate.net A notable difference in the N-terminal helix compared to Cecropin A is the substitution of Arg1 in this compound with Lys1 in Cecropin A and Lys13 in this compound with Gln13 in Cecropin A, resulting in a slightly higher positive charge in the N-terminal helix of this compound. nih.gov
Comparative Efficacy and Mechanistic Differences
This compound exhibits broad-spectrum antibacterial activity, with particular potency against Gram-negative bacteria. nih.govresearchgate.netpnas.orgresearchgate.netmdpi.com Its efficacy against Gram-negative strains is comparable to or slightly higher than that of Cecropin A. nih.govnih.gov Notably, this compound shows significantly higher activity against multi-drug resistant Gram-positive bacteria when compared to Cecropin A. nih.gov Both this compound and Cecropin A have been found to be more potent than melittin (B549807) against Gram-negative bacteria, although melittin demonstrates higher efficacy against Gram-positive bacteria. nih.govnih.gov
The primary mechanism of action for both this compound and Cecropin A involves the disruption of bacterial cell membranes. nih.govresearchgate.netpnas.orgresearchgate.netmdpi.comanaspec.com this compound specifically targets the bacterial cell membrane. nih.govresearchgate.net Research indicates that the aromatic residues Trp2 and Phe5 in the N-terminal helix of this compound are crucial for attracting the peptide to the negatively charged bacterial cell membrane. nih.govresearchgate.netnih.gov The hydrophobic residues in the C-terminal region then act synergistically with these aromatic residues to permeabilize the bacterial membrane, contributing to this compound's selectivity towards Gram-negative bacteria. nih.gov This permeabilization includes the disruption of the inner membrane in Gram-negative bacteria. mdpi.com
Beyond direct antimicrobial effects, this compound also exhibits potent anti-inflammatory activity, including the inhibition of nitric oxide (NO), tumor necrosis factor (TNF)-α, and macrophage inflammatory protein (MIP)-2 production. nih.govresearchgate.netjmb.or.kr This anti-inflammatory effect is comparable to or even more effective than that of LL-37. nih.govresearchgate.netjmb.or.kr this compound's anti-inflammatory mechanism involves inhibiting LPS-induced TLR4 signaling through direct binding to TLR4/MD-2. pnas.org this compound also demonstrates potent LPS-neutralizing activity, which has been shown to be superior to that of polymyxin (B74138) B (PMB). pnas.org Furthermore, this compound exhibits antifungal activity by perturbing and disrupting the fungal plasma membrane, potentially through the formation of pores. oup.comnih.gov
Co-activity and Synergistic Studies with Other Compounds
Studies have explored the potential for synergistic activity between this compound and other compounds. Derivatives of this compound have demonstrated synergistic effects when combined with antimicrobial flavonoids and synthetic compounds. researchgate.net Hybrid peptides incorporating sequences from both this compound and other antimicrobial peptides, such as magainin 2, have also been developed and shown high antimicrobial activity. researchgate.netscience.gov
Specifically, a this compound-derived hybrid peptide (PapMA-3) has been investigated for synergistic effects in combination therapy. When combined with rifampin, PapMA-3 showed significant synergistic inhibition of carbapenem-resistant Acinetobacter baumannii (CRAB). researchgate.net Furthermore, combining PapMA-3 with antibiotics typically effective against Gram-positive bacteria, such as vancomycin (B549263) or erythromycin, demonstrated remarkable synergistic antibiofilm activity against Gram-negative CRAB. researchgate.net These findings suggest that this compound and its derivatives hold promise for combination therapeutic approaches, potentially enhancing efficacy and overcoming resistance in challenging bacterial infections. Combinations of other AMPs, including Cecropin A, LL-37, and magainin II, have also been reported to show enhanced antibacterial activity against a broad spectrum of bacteria, although this can sometimes be associated with increased hemolytic activity. mdpi.com
Computational and Theoretical Approaches in Papiliocin Research
In Silico Prediction of Peptide Characteristics for Design
In silico methods are widely employed in peptide research for predicting various characteristics and guiding the design of novel peptides or analogs with enhanced properties. These computational tools and machine learning-based web tools can predict attributes such as antimicrobial activity, anti-inflammatory potential, hemolytic activity, and key physicochemical properties including length, net charge, and hydrophobicity. researchgate.netnih.govunibas.itresearchgate.netnextmovesoftware.com For papiliocin and related peptides, in silico pipelines have been instrumental in screening and filtering potential antimicrobial peptides identified from transcriptome data based on their predicted physicochemical properties and other factors like aggregation propensity and allergenicity. researchgate.netnih.govresearchgate.net Peptide design can be informed by analyzing sequence conservation, amino acid frequency at specific positions, and hydropathic characteristics. guidetopharmacology.org Furthermore, homology modeling allows for the prediction of secondary structures, which are crucial for understanding peptide function. guidetopharmacology.org
Molecular Docking Simulations for Ligand-Peptide Interactions (e.g., PapN-LPS)
Molecular docking simulations are valuable tools for investigating the interactions between this compound or its fragments and potential biological targets. Extensive docking studies have been conducted to understand the interaction between the N-terminal helix of this compound (PapN) and lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govciteab.comnih.govdovepress.comnextmovesoftware.com These simulations have revealed that predominant electrostatic interactions between the positively charged arginine residues in PapN and the phosphate (B84403) head groups of LPS are key drivers of binding. nih.govciteab.com Hydrophobic interactions, particularly involving aromatic residues like Tryptophan 2 (Trp2), with the fatty acid chains in LPS are also significant for binding. nih.govciteab.com Studies have shown that Trp2 in PapN can be buried deep within the negatively charged LPS environment, which also contributes to inducing an alpha-helical structure in PapN. nih.govciteab.com
Beyond LPS, molecular docking has also been used to model the interaction of this compound with the human Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2) complex. dovepress.com These simulations suggest that the N-terminal helix of this compound interacts at the interface of TLR4 and MD-2, while the carboxyl-terminal helix is inserted into the hydrophobic cavity of MD-2. dovepress.com Specific residues, such as Arginine 13 (R13) and Arginine 16 (R16), have been identified through these studies and subsequent analyses as important for the TLR4 antagonistic activity of this compound. dovepress.comnextmovesoftware.com
Key findings from molecular docking simulations of PapN-LPS interactions are summarized below:
| Interaction Type | Key Residues (PapN) | LPS Component | Significance for Binding | Source |
| Electrostatic | Positively charged arginine residues | Phosphate head groups | Predominant factor | nih.govciteab.com |
| Hydrophobic | Aromatic residues (e.g., Trp2) | Fatty acid chains | Significant factor | nih.govciteab.com |
| Structural Induction | Trp2 | LPS environment | Induces alpha-helix | nih.govciteab.com |
Bioinformatics for Novel Peptide Discovery from Transcriptome Data
Bioinformatics approaches, coupled with transcriptome sequencing data, have become powerful methods for the discovery of novel antimicrobial peptides (AMPs), including those from insects like Papilio xuthus. researchgate.netnih.govguidetopharmacology.orgnih.govcardiff.ac.uk The process typically begins with de novo transcriptome assembly and functional annotation of sequencing reads. researchgate.netnih.govresearchgate.net Subsequently, in silico pipelines are applied to screen deduced amino acid sequences for potential AMPs. researchgate.net These pipelines often involve evaluating physicochemical propensity and comparing sequences against known peptide databases, such as the Collection of Anti-Microbial Peptides (CAMP), for classification as novel or known AMPs. researchgate.net Tools like BLASTp and HMMER are commonly used for sequence alignment and identifying homologous peptide sequences. researchgate.netguidetopharmacology.orgcardiff.ac.uk Filtering criteria based on predicted physicochemical properties, aggregation propensity, and allergenicity are applied to narrow down the list of candidates. researchgate.net This integrated bioinformatics approach has successfully led to the identification of novel AMPs from the transcriptome of Papilio xuthus. researchgate.netnih.govresearchgate.net
Theoretical Frameworks for Peptide Aggregation Propensity and Amyloidogenicity
Theoretical frameworks and computational analyses are utilized to understand and predict the aggregation propensity of peptides, including their potential to form amyloid-like structures. Peptide aggregation is influenced by factors such as high hydrophobicity, low local or net charge, and a favorable propensity for forming beta-sheet structures. synpeptide.com Computational tools and formalisms, such as the Spatial Aggregation Propensity (SAP) formalism, are employed to predict the likelihood of peptide aggregation. Certain amino acids, including Valine, Tryptophan, Phenylalanine, Cysteine, Tyrosine, Serine, and Isoleucine, are considered more favorable for amyloid formation, while charged residues like Aspartic acid, Lysine (B10760008), Glutamic acid, and Arginine are less likely to promote aggregation. synpeptide.com
While this compound is primarily characterized by its alpha-helical structure and membrane-disrupting antimicrobial mechanism, the general principles of peptide aggregation and amyloidogenicity are relevant theoretical considerations in peptide research. Some antimicrobial peptides have been observed to form amyloid-like structures, highlighting a potential intersection between antimicrobial activity and aggregation behavior. synpeptide.com In the context of discovering novel peptides from Papilio xuthus transcriptome using bioinformatics, aggregation propensity is included as a filtration criterion, indicating its importance in evaluating potential peptide candidates. researchgate.net
Future Directions and Research Perspectives
Advanced Mechanistic Elucidation through Emerging Biophysical Techniques
Further understanding of papiliocin's mechanism of action at the molecular level is crucial. While studies have shown its interaction with bacterial membranes and LPS, utilizing emerging biophysical techniques can provide more detailed insights nih.govnih.govresearchgate.netjmb.or.krnih.gov. Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including Saturation Transfer Difference (STD) NMR, have already been employed to study the interactions between this compound or its derivatives and LPS or membrane mimics, revealing the importance of specific residues like Tryptophan (Trp) and Phenylalanine (Phe) in membrane attraction and interaction nih.govnih.govresearchgate.netjmb.or.krnih.gov. Future research could leverage cryo-electron microscopy (cryo-EM) to visualize this compound's effects on membrane structure at higher resolution or use single-molecule techniques to observe peptide-membrane interactions in real-time. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide more detailed thermodynamic and kinetic data on the binding of this compound to various bacterial membrane components and host receptors pnas.orgresearchgate.net. Neutron scattering and solid-state NMR could offer insights into the peptide's orientation and dynamics within lipid bilayers. These techniques can help to precisely map the binding sites, conformational changes, and membrane perturbation mechanisms, distinguishing between pore formation, carpet model, or other disruptive mechanisms oup.comoup.comnih.gov.
Rational Design Strategies for Targeted Biological Applications
The detailed structural and mechanistic information obtained from biophysical studies can inform rational design strategies to engineer this compound analogs with enhanced activity, specificity, and reduced toxicity nih.govresearchgate.netnih.gov. By understanding which structural elements and residues are critical for specific activities (e.g., antibacterial vs. anti-inflammatory), researchers can design peptides with tailored properties nih.govjmb.or.krresearchgate.netnih.gov. For instance, modifying the charge distribution, amphipathicity, or helix-hinge-helix structure could lead to peptides with improved efficacy against specific pathogens or enhanced immunomodulatory effects nih.govjmb.or.krresearchgate.netnih.gov. De novo peptide design based on the this compound scaffold, incorporating non-natural amino acids or peptidomimetics, could yield molecules with increased stability against proteolytic degradation and optimized pharmacokinetic profiles researchgate.netscience.gov. High-throughput screening of peptide libraries based on this compound sequences, coupled with computational modeling and machine learning, can accelerate the identification of promising candidates for targeted applications, such as combating multidrug-resistant bacteria or modulating specific immune responses mdpi.comnih.govresearchgate.netnih.gov.
Exploration of Broad Immunomodulatory Potential
Beyond its known anti-inflammatory effects mediated through TLR4, future research should explore the broader immunomodulatory potential of this compound pnas.orgresearchgate.netmdpi.comnih.govplos.org. This could involve investigating its interactions with other pattern recognition receptors (PRRs) and signaling pathways in various immune cells mdpi.comnih.govplos.org. Studies could explore its effects on cytokine and chemokine production beyond TNF-α and IL-6, assess its influence on immune cell migration and activation, and investigate its potential to modulate adaptive immune responses mdpi.comnih.govplos.org. Research into its impact on the gut microbiome and its potential to influence mucosal immunity could also open new avenues nih.govplos.org. Understanding how this compound interacts with different components of the immune system could pave the way for its use in treating a wider range of inflammatory conditions or as an adjuvant in vaccines. Studies using various in vitro and in vivo models, including those mimicking different infectious and inflammatory diseases, are essential to fully characterize its immunomodulatory profile nih.govresearchgate.netnih.govnih.govplos.org.
Development of Novel Peptide Therapeutics Derived from this compound Scaffolds
The ultimate goal of much of the research on this compound is the development of novel peptide therapeutics nih.govresearchgate.netnih.gov. This involves not only designing improved peptide analogs but also addressing challenges related to their formulation, delivery, and stability in vivo. Research is needed to develop efficient and scalable synthesis methods for this compound-derived peptides nih.govoup.com. Exploring different delivery systems, such as nanoparticles or liposomes, could enhance their targeting to infection sites and improve their stability in biological fluids oup.comoup.com. Preclinical studies in relevant animal models are necessary to evaluate the efficacy and safety of lead candidates for specific indications, such as sepsis, topical infections, or inflammatory disorders nih.govresearchgate.netnih.gov. Furthermore, research into potential synergistic effects with existing antibiotics or anti-inflammatory drugs could lead to combination therapies with improved outcomes. The development of short, potent this compound-derived peptides, such as the 12-meric Pap12-6, represents a step in this direction, showing promise against Gram-negative sepsis in mouse models nih.govresearchgate.netnih.gov.
Q & A
Q. What experimental models are most appropriate for studying Papiliocin’s antimicrobial activity against Gram-negative bacteria?
- Methodological Answer: Use in vitro assays with clinically relevant bacterial strains (e.g., E. coli, P. aeruginosa) and standardized minimum inhibitory concentration (MIC) protocols. Include lipopolysaccharide (LPS) binding assays to validate this compound’s interaction with bacterial membranes. For in vivo models, consider insect larvae (e.g., Galleria mellonella) or murine infection models to assess toxicity and efficacy . Ensure consistency in bacterial growth phases and LPS concentrations to reduce variability .
Q. How can researchers identify this compound’s key structural features responsible for its antimicrobial function?
- Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its α-helical structure. Compare truncation mutants (e.g., PapN, a derived peptide) to assess critical residues for LPS binding and membrane disruption. Use circular dichroism (CD) spectroscopy in lipid environments (e.g., EYPC/EYPG vesicles) to confirm structural stability . Validate findings with molecular dynamics simulations to map electrostatic interactions with LPS .
Q. What are the primary mechanisms of this compound’s action against bacterial membranes?
- Methodological Answer: Design fluorescence-based assays using dyes like calcein or DiSC₃-5 to monitor membrane depolarization. Measure LPS-neutralizing activity via limulus amebocyte lysate (LAL) assays. Pair these with transmission electron microscopy (TEM) to visualize membrane integrity post-treatment. Reference biophysical data (e.g., wavelength shifts in LPS-binding studies) to correlate structural changes with functional outcomes .
Q. What data collection methods ensure reproducibility in this compound studies?
- Methodological Answer: Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Report buffer conditions (e.g., phosphate vs. Tris buffers) and LPS concentrations, as these affect this compound’s absorption spectra .
- Include raw data for MIC values, LPS-binding curves, and cytotoxicity assays in supplementary materials.
- Use standardized bacterial strains from repositories like ATCC to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different bacterial strains?
- Methodological Answer: Apply the PICO(T) framework to refine variables:
- P opulation: Specify bacterial species/strains (e.g., multidrug-resistant vs. lab-adapted strains).
- I ntervention: Compare this compound concentrations and delivery methods (e.g., free peptide vs. nanoparticle-encapsulated).
- C omparison: Use polymyxin B or other antimicrobial peptides as controls.
- O utcome: Quantify LPS neutralization efficiency and membrane permeability.
- T ime: Track time-kill kinetics over 24 hours .
- Conduct meta-analyses of existing studies to identify confounding variables (e.g., LPS heterogeneity across bacterial species) .
Q. What biophysical techniques are optimal for studying this compound-LPS interactions?
- Methodological Answer: Combine surface plasmon resonance (SPR) to measure binding affinity with isothermal titration calorimetry (ITC) for thermodynamic profiling. Use CD spectroscopy in EYPC/EYPG lipid vesicles to monitor structural changes (e.g., shifts from 353 nm to 335 nm in LPS-bound states) . Validate with fluorescence quenching assays using tryptophan residues in this compound .
Q. How do buffer conditions and lipid composition affect this compound’s activity?
- Methodological Answer: Systematically test buffers (phosphate vs. Tris) and lipid ratios (e.g., EYPC/EYPG 7:3) using CD spectroscopy and MIC assays. For example:
- In phosphate buffer (pH 6.0), this compound’s absorption peak shifts from 353 nm to 335 nm upon LPS binding, indicating structural rearrangement .
- Compare results with zwitterionic vs. anionic lipid bilayers to mimic bacterial vs. mammalian membranes .
Q. What strategies integrate computational and experimental approaches to study this compound?
- Methodological Answer:
- Use molecular docking (e.g., AutoDock Vina) to predict this compound-LPS binding sites, followed by mutagenesis to validate critical residues.
- Pair molecular dynamics simulations with experimental data (e.g., TEM, SPR) to model membrane disruption mechanisms .
- Employ machine learning to analyze high-throughput screening data for structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
